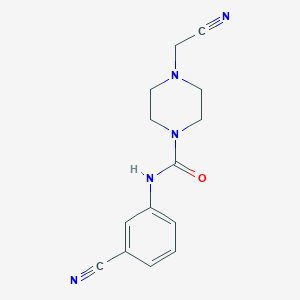
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves its binding to certain receptors in the brain, particularly the serotonin receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity. The exact mechanism of action is still being studied, but it is believed that the compound acts as a partial agonist or antagonist of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has a range of biochemical and physiological effects. It has been found to affect the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in neuronal activity. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide in lab experiments is its high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is still being studied, and more research is needed to fully understand the compound's effects.
Direcciones Futuras
There are several future directions for the study of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide. One direction is the development of new drugs for the treatment of neurological disorders based on the compound's high affinity for certain receptors in the brain. Another direction is the study of the compound's effects on other neurotransmitter systems and its potential applications in other fields of scientific research. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity.
Métodos De Síntesis
The synthesis of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves the reaction of 3-cyanophenylpiperazine with cyanomethyl isocyanate. The resulting compound has a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. It has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-4-5-18-6-8-19(9-7-18)14(20)17-13-3-1-2-12(10-13)11-16/h1-3,10H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQDJVOACPBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
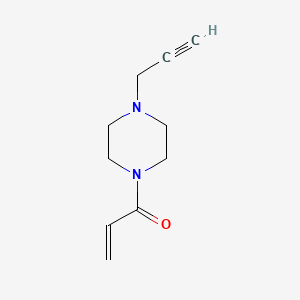
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

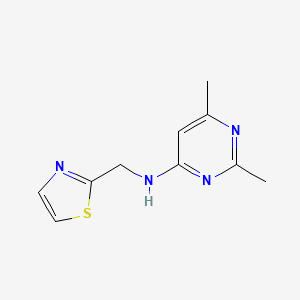
![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
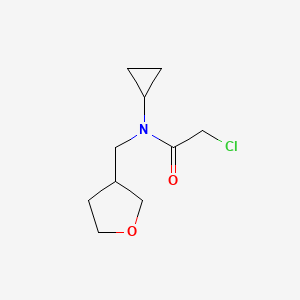
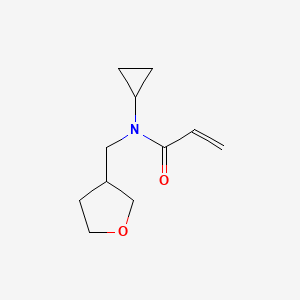
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)